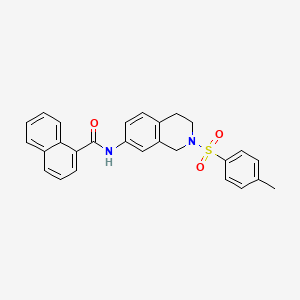

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O3S/c1-19-9-13-24(14-10-19)33(31,32)29-16-15-20-11-12-23(17-22(20)18-29)28-27(30)26-8-4-6-21-5-2-3-7-25(21)26/h2-14,17H,15-16,18H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFJFANRPNFPMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the tosyl group: The tetrahydroisoquinoline intermediate is then treated with p-toluenesulfonyl chloride in the presence of a base to introduce the tosyl group.

Coupling with naphthamide: The final step involves coupling the tosylated tetrahydroisoquinoline with a naphthamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or thiolates.

These reactions can lead to the formation of a variety of products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: This compound has shown potential as a bioactive molecule, with studies exploring its effects on various biological targets.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The tosyl group and tetrahydroisoquinoline moiety may interact with enzymes or receptors, modulating their activity. The naphthamide group can contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- The target compound’s tetrahydroisoquinoline core contrasts with the phthalimide () and triazole () systems in related molecules.

- The 1-naphthamide group in the target compound shares similarities with the naphthyloxy-methyl substituents in , suggesting comparable π-π stacking interactions in biological targets .

Key Observations :

- The triazole derivatives () employ click chemistry, a modular method for introducing functional groups. This contrasts with halogenation strategies for phthalimides ().

- The absence of synthetic data for the target compound precludes direct comparison, though tetrahydroisoquinoline derivatives often require multi-step alkylation/cyclization sequences.

2.3 Spectroscopic and Physicochemical Data

Key Observations :

Biological Activity

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a tetrahydroisoquinoline core with a tosyl group and a naphthamide moiety. Its molecular formula is with a molecular weight of approximately 456.6 g/mol. The presence of the tosyl group enhances the compound's reactivity and solubility, making it a valuable candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C27H24N2O3S |

| Molecular Weight | 456.6 g/mol |

| CAS Number | 954708-66-8 |

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Anticancer Properties

Studies have shown that this compound may inhibit cell proliferation and induce apoptosis in cancer cells. For instance, it has been reported to interact with Bcl-2 family proteins, which play a crucial role in regulating apoptosis. Compounds similar to this compound have demonstrated binding affinities to Bcl-2 and Mcl-1 proteins, suggesting potential as anti-cancer agents .

2. Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. Preliminary studies indicate that it may be effective against various bacterial strains and fungi, making it a candidate for developing new antimicrobial therapies .

3. Neuroprotective Effects

Compounds with similar structures to this compound have been associated with neuroprotective effects. They may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound appears to inhibit specific enzymes involved in cell signaling pathways related to proliferation and survival.

- Targeting Apoptotic Pathways : By interacting with Bcl-2 family proteins, it may promote apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related tetrahydroisoquinoline derivatives:

Case Study 1: Anticancer Activity

A recent study developed substituted tetrahydroisoquinoline derivatives based on lead compounds that showed significant anti-proliferative effects against cancer cell lines. The lead compound demonstrated an IC50 value of 5.2 µM against Bcl-2 protein .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of various tetrahydroisoquinoline derivatives. The results indicated that some derivatives exhibited substantial activity against Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.